molecular formula C18H36N4O10 B13755600 Gentamicin A3 CAS No. 55715-67-8

Gentamicin A3

Cat. No.: B13755600
CAS No.: 55715-67-8
M. Wt: 468.5 g/mol
InChI Key: BDTQHFBWYNCGHN-UHFFFAOYSA-N
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Description

Gentamicin A3 is a component of the gentamicin complex, which is an aminoglycoside antibiotic produced by the bacterium Micromonospora purpurea. Gentamicin is widely used to treat serious infections caused by both gram-negative and gram-positive bacteria. This compound, along with other components like Gentamicin C1, C1a, and C2, contributes to the antibiotic’s overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentamicin A3 is typically isolated from the fermentation broth of Micromonospora purpurea. The fermentation process involves culturing the bacterium under specific conditions that promote the production of gentamicin. The isolation process includes several steps such as filtration, extraction, and purification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Industrial Production Methods

Industrial production of gentamicin involves large-scale fermentation of Micromonospora purpurea. The fermentation broth is subjected to downstream processing, which includes cell separation, extraction, and purification to isolate gentamicin components, including this compound. Advanced techniques like ultrafiltration and ion-exchange chromatography are often employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Gentamicin A3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various gentamicin derivatives that may have altered antibacterial properties. These derivatives are often studied for their potential to overcome antibiotic resistance .

Scientific Research Applications

Gentamicin A3 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study aminoglycoside antibiotics and their interactions with bacterial ribosomes.

    Biology: Employed in studies investigating bacterial protein synthesis and mechanisms of antibiotic resistance.

    Medicine: Used in the development of new antibiotics and in clinical research to treat severe bacterial infections.

    Industry: Applied in the production of gentamicin-based formulations for pharmaceutical use .

Mechanism of Action

Gentamicin A3 exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the genetic code and inhibiting translocation. The primary molecular targets are the ribosomal RNA and specific proteins involved in the translation process .

Comparison with Similar Compounds

Similar Compounds

  • Gentamicin C1
  • Gentamicin C1a
  • Gentamicin C2
  • Sisomicin
  • Garamine

Comparison

Gentamicin A3 is unique due to its specific structure and the presence of distinct functional groups that contribute to its antibacterial activity. Compared to other gentamicin components, this compound may exhibit different binding affinities and efficacies against various bacterial strains. Its unique properties make it a valuable component in the gentamicin complex .

Properties

CAS No.

55715-67-8

Molecular Formula

C18H36N4O10

Molecular Weight

468.5 g/mol

IUPAC Name

2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C18H36N4O10/c1-22-9-7(23)4-29-17(11(9)25)31-15-5(20)2-6(21)16(14(15)28)32-18-13(27)12(26)10(24)8(3-19)30-18/h5-18,22-28H,2-4,19-21H2,1H3

InChI Key

BDTQHFBWYNCGHN-UHFFFAOYSA-N

Canonical SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O

Origin of Product

United States

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